N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide
Description
N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide is a synthetic compound characterized by a 2,6-difluorobenzamide core substituted with a 2-(1-benzofuran-2-yl)-2-hydroxypropyl group.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO3/c1-18(23,15-9-11-5-2-3-8-14(11)24-15)10-21-17(22)16-12(19)6-4-7-13(16)20/h2-9,23H,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOHVEJKAPRCOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC=C1F)F)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl moiety.
Attachment of the Difluorobenzamide Moiety: The final step involves the coupling of the benzofuran derivative with 2,6-difluorobenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group under suitable conditions.
Reduction: The benzofuran ring can be reduced to form a dihydrobenzofuran derivative.
Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dihydrobenzofuran derivative.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer potential of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide. The compound has shown promise in inhibiting tumor growth in various cancer cell lines.
- Case Study : In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) via mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens.
- Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These findings suggest that this compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Neuroprotective properties have been attributed to this compound, particularly in models of neurodegenerative diseases.
- Case Study : A study on neuroblastoma cells indicated that the compound could protect against oxidative stress-induced cell death, potentially through the modulation of neuroinflammatory pathways .
Pharmacological Mechanisms
The mechanisms underlying the pharmacological effects of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression and microbial metabolism.
- Modulation of Signaling Pathways : It affects key signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial in cell survival and proliferation.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The 2,6-difluorobenzamide group is shared among several compounds with diverse applications. Key analogs include:
Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide)
- Structure : 2,6-difluorobenzamide linked to a 4-chlorophenyl urea group.
- Application : Benzoylurea insecticide targeting chitin synthesis in arthropods.
- Properties : Classified as an environmentally hazardous substance (UN3082) with aquatic toxicity .
Teflubenzuron (N-[[(3,5-dichloro-2,4-difluorophenyl)amino]carbonyl]-2,6-difluorobenzamide)
- Structure : 2,6-difluorobenzamide with a 3,5-dichloro-2,4-difluorophenyl urea substituent.
- Application : Agricultural pesticide effective against lepidopteran pests.
- Properties : Enhanced halogenation likely improves stability and persistence in environmental matrices .
N-(1-Chloro-9,10-dioxoanthracen-2-yl)-2,6-difluorobenzamide
- Structure: 2,6-difluorobenzamide fused to a chlorinated anthraquinone-like group.
- Properties : Demonstrates high binding affinity (-9.8 kcal/mol) to VEGFR2 via hydrogen bonding (Cys917) and hydrophobic interactions (Glu883, Val914). Predicted hepatotoxicity in silico .
Hexaflumuron (N-[[(3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]amino]carbonyl]-2,6-difluorobenzamide)
Comparative Analysis
Structural Modifications and Implications
- Benzofuran vs. Benzofuran moieties are associated with CNS activity and kinase modulation in pharmaceuticals, suggesting possible therapeutic applications .
- Fluorination Patterns : While all compounds share 2,6-difluorination on the benzamide, additional halogens (e.g., Cl in teflubenzuron) or fluorinated alkoxy groups (hexaflumuron) enhance environmental stability. The target compound lacks these, which may reduce persistence but improve biodegradability.
Toxicity and Environmental Impact
- Diflubenzuron and hexaflumuron are flagged as environmental pollutants due to bioaccumulation and aquatic toxicity .
- The VEGFR2 inhibitor’s anthracenyl group correlates with hepatotoxicity predictions, whereas the target compound’s benzofuran group may pose mutagenic risks if metabolized to reactive intermediates .
Research Findings and Discussion
- Agrochemical Potential: The absence of a urea linker in the target compound likely precludes benzoylurea-like insecticidal activity. However, benzofuran derivatives have shown antifungal and herbicidal properties in unrelated studies, warranting exploration in agrochemical screens.
- Therapeutic Prospects : The hydroxyl and benzofuran groups may enable interactions with mammalian enzymes or receptors, analogous to the VEGFR2 inhibitor’s anthracenyl-mediated binding. Computational docking studies could elucidate its affinity for kinase targets .
- Synthetic Challenges : The hydroxypropyl-benzofuran substituent introduces stereochemical complexity, necessitating advanced crystallization techniques (e.g., SHELX-based refinement) for structural validation .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide is a compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H16F2N2O3
- Molecular Weight : 320.31 g/mol
Biological Activity Overview
Research indicates that benzofuran derivatives, including this compound, exhibit a variety of biological activities:
-
Anticancer Properties : Benzofuran derivatives have shown significant anticancer effects. For example, certain substituted benzofurans have demonstrated cell growth inhibition in various cancer cell lines, such as leukemia and non-small cell lung cancer .
Cancer Type Inhibition Rate (%) Leukemia K-562 56.84 Non-small cell lung 80.92 Colon cancer HCT-116 72.14 - Antimicrobial Effects : Some studies highlight the antimicrobial properties of benzofuran compounds against both gram-positive and gram-negative bacteria. For instance, compounds with specific substitutions at the C-6 position of benzofuran were found to be potent against Mycobacterium tuberculosis and other bacterial strains .
- Anti-inflammatory Activity : Benzofurans have also been noted for their anti-inflammatory effects, which could have therapeutic implications in treating inflammatory diseases.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Certain benzofuran derivatives inhibit key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
Case Studies and Research Findings
-
Study on Anticancer Activity :
A study published in 2019 investigated the anticancer effects of various benzofuran derivatives. Among them, a compound structurally similar to this compound exhibited strong inhibition rates across multiple cancer cell lines .- Cell Lines Tested :
- K-562 (Leukemia)
- NCI-H460 (Lung Cancer)
- HCT-116 (Colon Cancer)
- Cell Lines Tested :
-
Antimicrobial Activity Assessment :
Another research effort focused on the antimicrobial properties of benzofuran derivatives against M. tuberculosis. The findings revealed that specific modifications at the C-6 position significantly enhanced activity against this pathogen while maintaining low toxicity towards mammalian cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling the benzofuran-propyl-hydroxy moiety with 2,6-difluorobenzamide. A similar approach is seen in the synthesis of etoxazole, where intermediates like N-(2-chloro-1-methoxyethyl)-2,6-difluorobenzamide are reacted with phenolic derivatives in xylene under controlled conditions . Key steps include solvent selection (e.g., xylene for high-boiling reactions), acid/base catalysts for coupling, and purification via distillation or recrystallization.
Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential for purity assessment. Crystallographic characterization using SHELX software (e.g., SHELXL for refinement) is recommended for resolving 3D structures, particularly for verifying stereochemistry and hydrogen-bonding patterns . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) is critical for confirming substituent positions and detecting impurities.
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based kinase inhibition assays can evaluate binding to targets like VEGFR2. For example, computational docking (as in and ) can guide assay design by identifying key interaction residues (e.g., Cys917 for hydrogen bonding). Cytotoxicity assays (e.g., MTT on cancer cell lines) should accompany enzyme studies to assess selectivity .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations improve understanding of the compound’s interaction with VEGFR2?
- Methodological Answer : Pharmacophore modeling and molecular docking (using tools like AutoDock Vina) can predict binding modes. highlights stabilizing interactions such as hydrogen bonds with Cys917 (2 Å distance) and hydrophobic interactions with Glu883/915. Molecular dynamics simulations (e.g., GROMACS) over 100+ ns trajectories can validate stability and assess conformational changes under physiological conditions .
Q. What strategies resolve contradictions between computational binding affinity predictions and experimental data?
- Methodological Answer : Discrepancies may arise from force field limitations or solvation effects. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods can refine docking scores. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) provides direct binding constants. Cross-referencing with structural analogs (e.g., urea derivatives in ) helps contextualize affinity ranges .
Q. How can structural optimization enhance pharmacokinetics while maintaining efficacy?
- Methodological Answer : Substituent modification (e.g., introducing polar groups on the benzofuran ring) improves solubility without disrupting key interactions. Toxicity prediction tools (e.g., Ames test for mutagenicity, hepatic CYP450 assays) guide safety optimization. emphasizes balancing hydrophobicity (for membrane permeability) and hydrogen-bond donors (for target engagement) .
Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?
- Methodological Answer : Twinning or low-resolution data may complicate refinement. SHELXD/SHELXE are robust for experimental phasing, especially with high-resolution synchrotron data. Partial occupancy modeling and TLS parameterization in SHELXL improve accuracy for flexible regions like the hydroxypropyl chain .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
